Product packaging for (S)-gamma-Octanolactone(Cat. No.:)

(S)-gamma-Octanolactone

Cat. No.: B7887334
M. Wt: 142.20 g/mol
InChI Key: IPBFYZQJXZJBFQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-gamma-Octanolactone is a high-purity, chiral gamma-lactone of interest to researchers in flavor and fragrance science, food chemistry, and metabolic studies. This compound is characterized by a very low detection threshold and is known for its intense, sweet, coconut-like aroma with fatty and creamy undertones . In nature, gamma-octalactone and its isomers are volatile compounds identified as aroma constituents in a variety of foods, including peaches, apricots, mangoes, beef, and ham . It is frequently used in the reconstruction of peach and coconut flavors, as well as in heavy floral perfume accords such as tuberose and jasmine . Researchers value this specific enantiomer for investigating structure-odor relationships and chiral differentiation in biological systems. Lactones, as a class of compounds, are also studied for their potential role as signaling molecules that can affect secondary metabolism and morphology in filamentous fungi, which may be of interest in biotechnology and pharmaceutical research . Our product is supplied as a clear, colorless to pale yellow liquid. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use and is absolutely not for human consumption. Specifications: • CAS Number: 104-50-7 (for the racemic mixture) • Molecular Formula: C 8 H 14 O 2 • Molecular Weight: 142.20 g/mol • Boiling Point: ~234 °C • Flash Point: ~111 °C • Density: ~0.981 g/mL • Refractive Index: ~1.444 • Purity: ≥98%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B7887334 (S)-gamma-Octanolactone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-butyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBFYZQJXZJBFQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1CCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Chirality of Gamma Octanolactone

Enantiomeric Forms and Their Differential Significance

γ-Octanolactone exists as two non-superimposable mirror images, known as enantiomers: (S)-γ-octanolactone and (R)-γ-octanolactone. scentree.co These enantiomers, while having the same chemical formula and connectivity, exhibit distinct sensory properties, a phenomenon critical in the flavor and fragrance industry. leffingwell.com The difference in perception arises from the specific interactions of each enantiomer with chiral olfactory receptors in the nose.

The sensory profiles of the (S) and (R) enantiomers of γ-octanolactone are markedly different. The (S)-enantiomer is often described as having a fatty, coconut-like aroma and is considered less intense than its (R)-counterpart. leffingwell.com In contrast, the (R)-enantiomer is characterized by a spicy-green, coconut-like scent with almond undertones. leffingwell.com

These differences are further quantified by their odor detection thresholds, which is the minimum concentration of a substance that can be detected by the human sense of smell. Research has shown statistically significant differences in the aroma detection thresholds between the two enantiomers. nih.govresearchgate.net For instance, in water, the odor threshold for (S)-γ-octanolactone is 130 parts per billion (ppb), whereas for the (R)-enantiomer, it is 300 ppb. leffingwell.com In red wine, the threshold for the (S)-enantiomer is 135 ppb, and for the (R)-enantiomer, it is 238 ppb. leffingwell.com This indicates that the (S)-enantiomer is more potent in terms of its aroma in water, while the difference is less pronounced in a more complex matrix like red wine.

It is noteworthy that in many natural products, the (R) enantiomeric forms of γ-lactones tend to be predominant as the alkyl chain length increases. leffingwell.com However, a mixture of both enantiomers is often used in perfumery. scentree.co

EnantiomerOdor DescriptorOdor Threshold in Water (ppb)Odor Threshold in Red Wine (ppb)
(S)-γ-OctanolactoneFatty coconut note, less intense than (R)-isomer130135
(R)-γ-OctanolactoneSpicy-green, coconut note, with almond notes300238
Table 1: Sensory Properties of γ-Octanolactone Enantiomers. leffingwell.com

Impact of Asymmetric Carbon on Chemical Reactivity and Biological Functionality

The presence of an asymmetric carbon atom at the C4 position of the lactone ring is the structural basis for the chirality of γ-octanolactone. This single chiral center dictates the three-dimensional arrangement of the atoms, leading to the distinct (S) and (R) configurations. This stereochemistry is a critical determinant of the molecule's reactivity and its interaction with other chiral molecules, particularly in biological systems.

In terms of chemical reactivity , the spatial arrangement of the substituents around the asymmetric carbon can influence the rate and outcome of chemical reactions. While enantiomers have identical physical properties in an achiral environment, their reactivity can differ significantly when reacting with other chiral reagents. This is because the interaction between two chiral molecules can form diastereomeric transition states, which have different energy levels and thus lead to different reaction rates. For γ-octanolactone, this means that its reactions with other chiral molecules can be stereoselective or stereospecific. For example, the synthesis of enantiomerically pure γ-lactones often involves asymmetric synthesis or the kinetic resolution of a racemic mixture, techniques that rely on the differential reactivity of the enantiomers with a chiral catalyst or reagent. rsc.org The conformation of the lactone ring, which is influenced by the stereochemistry at the asymmetric carbon, can also affect its reactivity. nih.govrsc.org

From a biological functionality perspective, the chirality of γ-octanolactone is of paramount importance. Biological systems, such as the human body, are inherently chiral, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. Consequently, biological receptors, enzymes, and other macromolecules are chiral and can exhibit a high degree of stereoselectivity when interacting with chiral molecules.

This chiral recognition is the reason for the different sensory perceptions of the (S) and (R) enantiomers of γ-octanolactone. The olfactory receptors in the nose are proteins that have specific three-dimensional binding sites. One enantiomer may fit perfectly into the binding site of a particular receptor, eliciting a strong neural signal perceived as a specific scent, while the other enantiomer may bind weakly or not at all, resulting in a different or weaker scent. researchgate.net

Beyond sensory perception, the differential interaction of enantiomers with biological systems can lead to different metabolic fates and physiological effects. While specific biological activities for each enantiomer of γ-octanolactone are not extensively documented in publicly available research, it is a well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can have vastly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even produce adverse effects. Given that γ-lactones as a class of compounds are known to possess a wide range of biological activities, it is plausible that the (S) and (R) enantiomers of γ-octanolactone also exhibit differential biological functionalities. researchgate.net

Synthetic Methodologies for S Gamma Octanolactone

Enantioselective Chemical Synthesis Strategies

The chemical synthesis of (S)-gamma-Octanolactone with high enantiopurity relies on strategies that can effectively control the formation of the chiral center at the gamma-position of the lactone ring. Key approaches include asymmetric catalysis, the use of chiral auxiliaries, and regioselective transformations.

Asymmetric Catalysis in Lactone Formation

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering the potential for high efficiency and enantioselectivity. In the context of this compound synthesis, this often involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a γ-keto acid or ester.

One prominent strategy involves the ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids. This method utilizes a chiral catalyst, often a Ru-complex with a chiral ligand, to stereoselectively reduce the ketone functionality, which then undergoes spontaneous lactonization to form the chiral γ-lactone. For instance, the asymmetric hydrogenation of γ-keto acids using a Ni-Zn co-catalytic system has been shown to produce chiral γ-valerolactones in high yields (up to 99%) and with excellent enantiomeric excess (up to 98% ee) ynu.edu.cn. While this specific example does not produce this compound, the principle is directly applicable to a corresponding γ-keto acid precursor. The choice of a suitable chiral ligand is crucial for achieving high enantioselectivity, with various phosphine and diamine-based ligands being explored.

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)
Ni-Zn co-catalystγ-Aryl keto acidsChiral γ-valerolactonesup to 99up to 98
Ru-PHOX-Ruγ-Keto acidsEnantiopure γ-lactones--
Ir-catalystγ- and δ-ketoacidsEnantioselective γ- and δ-lactones--

This table presents examples of asymmetric hydrogenation of keto acids to produce chiral lactones, demonstrating the potential of this methodology for the synthesis of this compound.

Chiral Auxiliary Approaches in Stereocontrol

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in asymmetric synthesis. This approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Biocatalytic and Biotechnological Production of Enantiopure Lactones

Biocatalysis and biotechnology offer sustainable and highly selective alternatives to traditional chemical synthesis for the production of enantiopure compounds like this compound. These methods utilize whole microorganisms or isolated enzymes to perform specific chemical transformations with high efficiency and stereoselectivity.

Microbial Lactonization of Precursors

Certain microorganisms, particularly yeasts, are capable of converting specific precursors into chiral lactones through their metabolic pathways. This process, known as microbial lactonization, often involves the β-oxidation of fatty acids.

The yeast Yarrowia lipolytica is a well-studied microorganism for the production of various γ-lactones, most notably γ-decalactone, from precursors like ricinoleic acid (found in castor oil) mdpi.comnih.govnih.govresearchgate.netmodern-journals.com. The metabolic pathway involves the shortening of the fatty acid chain through successive rounds of β-oxidation until a 4-hydroxy fatty acid intermediate is formed. This intermediate then undergoes spontaneous or enzyme-catalyzed intramolecular cyclization to yield the corresponding γ-lactone. While the majority of the research focuses on γ-decalactone, the same principle can be applied to produce this compound by providing a suitable hydroxy fatty acid precursor. The production of lactones via microbial fermentation is influenced by various factors, including the choice of microorganism, the precursor substrate, and the fermentation conditions such as pH, temperature, and aeration nih.govnih.gov.

MicroorganismPrecursorProduct
Yarrowia lipolyticaRicinoleic Acidγ-Decalactone
Sporobolomyces odorusNot specifiedγ-Lactones
Candida speciesRicinoleic Acidγ-Decalactone

This table illustrates the use of various microorganisms for the production of γ-lactones from fatty acid precursors, highlighting the potential for producing this compound through a similar biocatalytic route.

Optimization of Biotransformation Processes for Yield and Enantiomeric Excess

The efficient synthesis of (S)-γ-octanolactone through biotransformation is contingent upon the meticulous optimization of various process parameters. These factors significantly influence both the volumetric yield of the desired lactone and, crucially, its enantiomeric excess (e.e.), which is a critical determinant of its sensory properties and commercial value. Research in this area focuses on fine-tuning the culture conditions and reaction parameters to maximize the efficiency and selectivity of the microbial or enzymatic catalysts.

Key parameters that are subject to optimization include the selection of the microbial strain or enzyme, the composition of the culture medium, precursor substrate concentration, pH, temperature, agitation, and aeration rates. The interplay of these factors is complex, and a systematic approach is often necessary to identify the optimal conditions for producing (S)-γ-octanolactone with high yield and optical purity.

Influence of Substrate and Precursor Concentration

The concentration of the precursor substrate, often ricinoleic acid derived from castor oil, is a critical factor that directly impacts the productivity of the biotransformation. While a higher substrate concentration may seem intuitive for achieving a higher product yield, it can also lead to substrate inhibition or toxicity to the microbial cells. Therefore, determining the optimal substrate feeding strategy is crucial.

For the production of γ-decalactone, a structurally similar lactone, studies have shown that maintaining a specific concentration of castor oil can significantly enhance the yield. For instance, in a biotransformation process using Yarrowia lipolytica, optimizing the castor oil concentration to 75 g/L was found to be a key factor in maximizing the production of γ-decalactone, achieving a concentration of approximately 2.93 ± 0.33 g/L. mdpi.com This principle of substrate optimization is directly applicable to the synthesis of (S)-γ-octanolactone, where finding the balance between precursor availability and microbial viability is paramount.

Table 1: Effect of Castor Oil Concentration on γ-Decalactone Production by Yarrowia lipolytica

Castor Oil Concentration (g/L)γ-Decalactone Yield (g/L)
50Data not specified
752.93 ± 0.33

Optimization of Physicochemical Parameters

The physical and chemical environment of the biotransformation process plays a pivotal role in both microbial growth and enzymatic activity, thereby influencing the yield and enantioselectivity of (S)-γ-octanolactone production.

pH: The pH of the culture medium affects nutrient assimilation, cell membrane permeability, and the catalytic activity of the enzymes involved in the lactone biosynthesis pathway. For γ-decalactone production by Yarrowia lipolytica, maintaining a constant pH of 7 was identified as an optimal condition. mdpi.com Similarly, for the biotransformation leading to (S)-γ-octanolactone, the pH must be carefully controlled to ensure the optimal functioning of the specific microbial or enzymatic system being utilized.

Temperature: Temperature influences the rate of microbial growth and the kinetics of the enzymatic reactions. Each microorganism or enzyme has an optimal temperature range for activity. For instance, biotransformations involving Yarrowia lipolytica for γ-decalactone production are typically conducted at around 27 °C. mdpi.commdpi.com Deviations from the optimal temperature can lead to reduced enzyme stability and lower product yields.

Agitation and Aeration: Adequate mixing and oxygen supply are critical, particularly for aerobic microorganisms. Agitation ensures homogenous distribution of substrates and nutrients, while aeration provides the necessary oxygen for metabolic processes, including the β-oxidation pathway responsible for lactone formation. In the case of γ-decalactone synthesis, a variable mixing speed in the range of 200–500 rpm was found to be the most influential factor for increasing the product concentration. mdpi.com

Table 2: Optimized Parameters for γ-Decalactone Biosynthesis by Yarrowia lipolytica

ParameterOptimal Condition
pH7 (constant)
Agitation Speed (rpm)200–500 (variable)
Substrate Concentration (Castor Oil)75 g/L

While the detailed optimization data presented above pertains to the closely related γ-decalactone, the principles and methodologies are directly transferable to the production of (S)-γ-octanolactone. The successful optimization of these biotransformation processes hinges on a systematic investigation of these key parameters to achieve high yields and, most importantly, the high enantiomeric excess that defines the desired sensory characteristics of the (S)-enantiomer.

Natural Occurrence and Biosynthesis of S Gamma Octanolactone

Distribution in Biological Matrices

The compound has been identified in a diverse range of plants, fermented goods, and as a metabolic product in fungi and mammals.

(S)-gamma-Octanolactone is a volatile organic compound that contributes to the sensory profile of several fruits. nih.govebi.ac.uk It is particularly recognized as a component of the aroma complex in peaches and apricots. leffingwell.comchemicalbook.com Research has confirmed its presence in various fruits, where it imparts fruity and coconut-like notes. chemicalbook.com

Plant/FruitReference
Apricot leffingwell.comchemicalbook.com
Mango nih.govebi.ac.ukthegoodscentscompany.com
Peach nih.govebi.ac.ukleffingwell.comchemicalbook.com
Pineapple leffingwell.comscentree.co

This table is interactive and can be sorted by column.

The fermentation process can lead to the formation of gamma-octanolactone, making it a constituent of many fermented foods and beverages. It has been reported in dairy products such as blue cheese, cheddar cheese, butter, and milk. leffingwell.comchemicalbook.comsoda.co.jp Its presence has also been confirmed in alcoholic beverages like beer, rum, and wine, as well as in tea and roasted barley. leffingwell.comchemicalbook.comwikipedia.org In Australian red wines and certain botrytized white wines, studies have quantified the enantiomeric distribution of gamma-octalactone (B87194), often finding the (R)-enantiomer to be more prevalent. nih.gov

Fermented ProductReference
Beer leffingwell.com
Blue Cheese leffingwell.comchemicalbook.com
Butter chemicalbook.com
Cheddar Cheese leffingwell.com
Liquors/Rum leffingwell.comwikipedia.org
Milk Products leffingwell.comchemicalbook.comsoda.co.jp
Roasted Barley leffingwell.comchemicalbook.com
Tea leffingwell.com
Wine leffingwell.comnih.gov

This table is interactive and can be sorted by column.

Beyond plants and fermented goods, gamma-octalactone is recognized as a metabolite in both fungal and mammalian systems. nih.govebi.ac.ukchemicalbook.com It has been specifically identified as a fungal metabolite in species such as Fusarium poae and Taiwanofungus camphoratus. nih.govebi.ac.uk In mammals, it has been detected in beef (Bos taurus), ham (Sus scrofa domesticus), and has been identified as a metabolite in mice (Mus sp. cilegus), where it was found in urine. nih.govebi.ac.uk

Investigation of Endogenous Biosynthetic Pathways

The formation of this compound in biological systems involves complex metabolic pathways, starting from common cellular precursors and governed by specific enzymatic reactions.

The biosynthesis of γ-lactones is generally understood to originate from fatty acids. wikipedia.org The direct precursor to gamma-octalactone is 4-hydroxyoctanoic acid, which undergoes intramolecular esterification (lactonization) to form the stable five-membered ring. scentree.co The biosynthesis of this hydroxy fatty acid is believed to start from longer-chain fatty acids, which are shortened via β-oxidation. For instance, studies on analogous lactones suggest that γ-nonalactone, γ-decalactone, and γ-dodecalactone are produced by yeast from precursors like linoleic acid, palmitoleic acid, and oleic acid, respectively. researchgate.net A key initial step in this proposed pathway is the lipoxygenation of the fatty acid. researchgate.net Fermentation processes can also utilize substrates like ricinoleic acid, which microorganisms can convert into gamma-octalactone. google.com

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular reactions and elucidate metabolic pathways. mdpi.com By using stable isotope tracers, such as ¹³C-labeled glucose or fatty acids, MFA can track the flow of carbon atoms through the metabolic network, providing a detailed map of how precursors are converted into products like this compound. nih.govescholarship.org This method allows researchers to identify the most active pathways, quantify the carbon contribution from different substrates, and pinpoint potential metabolic bottlenecks. nih.govresearchgate.net While specific metabolic flux data for this compound biosynthesis was not detailed in the reviewed literature, the application of ¹³C-MFA would be the definitive method to quantify its production pathways and precursor contributions in a given biological system. nih.gov

Several classes of enzymes are responsible for the key chemical transformations in lactone biosynthesis. The formation of the γ-lactone ring from its corresponding γ-hydroxy acid can occur spontaneously but is often enzyme-mediated. The critical steps, however, are the generation of the specific hydroxy acid precursor. wikipedia.org

Three primary biocatalytic routes for lactone synthesis have been identified nih.gov:

Baeyer–Villiger oxidations : Catalyzed by Baeyer–Villiger monooxygenases (BVMOs), these enzymes insert an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone. This process requires a reduced nicotinamide (B372718) cofactor (NADH or NADPH). nih.gov

Oxidative lactonizations of diols : Alcohol dehydrogenases (ADHs) can catalyze the oxidation of a terminal diol to a hydroxy aldehyde, which then exists in equilibrium with its cyclic hemiacetal form (a lactol). A further oxidation step yields the final lactone. nih.gov

Reductive cyclisation of γ-ketoesters : The reduction of the keto group in a γ-ketoester to a hydroxyl group, often catalyzed by ADHs, yields a γ-hydroxy ester which spontaneously cyclizes to the lactone. nih.gov

In the context of fatty acid precursors, fungal enzymes such as lipoxygenases and other hydroxylases play a crucial role in introducing the necessary hydroxyl group at the correct position on the fatty acid chain, setting the stage for subsequent β-oxidation and lactonization. wikipedia.orgresearchgate.net

Analytical Techniques for Enantiomeric Characterization and Quantification of S Gamma Octanolactone

Chromatographic Methods for Enantiomeric Separation

Chromatographic techniques are fundamental for resolving the enantiomers of chiral molecules. For volatile compounds such as γ-octanolactone, gas chromatography is the method of choice, utilizing specialized stationary phases to achieve separation.

Chiral Gas Chromatography (GC) is a highly effective technique for the separation of enantiomers in volatile and semi-volatile compounds. chromatographyonline.com The method relies on the use of a chiral stationary phase (CSP) within the capillary column. These CSPs are typically created by incorporating derivatized cyclodextrins into a polysiloxane backbone. gcms.czresearchgate.net Cyclodextrins are cyclic oligosaccharides that form a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. chromatographyonline.com This structure allows them to interact differently with enantiomers through inclusion phenomena or surface interactions, leading to differential retention times and, thus, separation. chromatographyonline.com

For the analysis of lactones like γ-octanolactone, derivatized cyclodextrins are the most common and effective CSPs. nih.gov The specific type of cyclodextrin (B1172386) (e.g., alpha-, beta-, or gamma-CD) and the nature of the derivative groups significantly influence the selectivity and resolution of the enantiomeric separation. chromatographyonline.comresearchgate.net

When coupled with a Mass Spectrometry (MS) detector, the system provides both separation and identification. MS detection offers high sensitivity and selectivity, allowing for the confirmation of the analyte's identity based on its mass spectrum and fragmentation pattern. This is particularly crucial when analyzing complex matrices where co-elution with other compounds is possible. Chiral GC-MS methods are essential for determining the enantiomeric excess or enantiomeric ratio of γ-octanolactone in various samples, providing insights into its origin (natural vs. synthetic) or the stereoselectivity of biochemical processes.

Table 1: Common Chiral Stationary Phases for Lactone Separation

Stationary Phase TypeCommon DerivativesSeparation Principle
Beta-Cyclodextrin (β-CD)Permethylated, Diacetyl, TrifluoroacetylPrimarily inclusion complexes and surface interactions
Gamma-Cyclodextrin (γ-CD)Permethylated, DipentylInclusion and surface interactions, suitable for larger molecules

Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to single-dimension GC, making it ideal for the analysis of (S)-γ-octanolactone in highly complex samples like essential oils, food extracts, or environmental contaminants. chemistry-matters.comchromatographyonline.com The technique utilizes two columns connected in series via a modulator. sepsolve.comchromatographyonline.com The columns possess different stationary phase chemistries, typically a non-polar column in the first dimension and a polar or mid-polar column in the second dimension. sepsolve.com

The modulator is the core component of the GC×GC system, trapping small, sequential fractions of the effluent from the first column and rapidly re-injecting them onto the second, short column. chromatographyonline.comsepsolve.com This process occurs repeatedly throughout the analysis, generating a two-dimensional chromatogram. The result is a highly structured plot where compounds are separated based on two independent properties (e.g., volatility and polarity), dramatically increasing peak capacity and resolving components that would otherwise overlap in a one-dimensional separation. chemistry-matters.comsepsolve.com This enhanced resolution improves signal-to-noise ratios and allows for the detection of trace-level compounds, including specific enantiomers of γ-octanolactone, that might be obscured by the sample matrix. chromatographyonline.com

Quantitative Analysis Methodologies

Accurate quantification of (S)-γ-octanolactone requires robust methods that can account for sample matrix effects and variations during sample preparation.

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of target compounds in complex matrices. tum.de The principle of SIDA involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium, ¹³C) to the sample at the earliest stage of preparation. tum.de This labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the native analyte, ensuring it behaves similarly during extraction, cleanup, and chromatographic analysis. tum.de

Because the labeled standard and the target analyte are distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, any losses during sample workup affect both compounds equally. tum.de Quantification is based on the measured ratio of the response of the native analyte to that of the labeled internal standard. cncb.ac.cnnih.govnih.gov This approach effectively corrects for matrix effects and variations in extraction recovery, leading to highly accurate and precise results. The development of a SIDA method for γ-octanolactone would involve the synthesis of an appropriate isotopically labeled analog to be used as the internal standard. nih.govnih.gov

Table 2: Principles of SIDA for (S)-gamma-Octanolactone Quantification

StepDescriptionRationale
1. Standard Addition A known quantity of isotopically labeled γ-octanolactone is added to the sample.The labeled standard acts as an ideal internal standard.
2. Sample Preparation The sample undergoes extraction and cleanup (e.g., using SPE, SPME, or SBSE).Analyte and standard experience identical losses and matrix effects.
3. GC-MS Analysis The extract is analyzed by GC-MS, monitoring specific ions for both the native and labeled analyte.MS distinguishes between the analyte and the standard based on mass.
4. Quantification The concentration of the native analyte is calculated from the ratio of the native-to-labeled signal responses.The ratio corrects for procedural inconsistencies, ensuring high accuracy.

Effective sample preparation is crucial for isolating and concentrating volatile compounds like γ-octanolactone from the sample matrix prior to GC analysis. Headspace-Solid Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) are two widely used solvent-free techniques.

HS-SPME is a sample preparation method that combines extraction and preconcentration into a single step. mdpi.com A fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace (the vapor phase) above a solid or liquid sample in a sealed vial. mdpi.comiu.edu Volatile analytes, including γ-octanolactone, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot GC inlet, where the analytes are thermally desorbed onto the analytical column. mdpi.comresearchgate.net The choice of fiber coating (e.g., Polydimethylsiloxane (B3030410)/Divinylbenzene, PDMS/DVB) is critical and is selected based on the polarity and volatility of the target analytes. iu.eduunirioja.es

SBSE is another sorptive extraction technique that offers higher sensitivity compared to SPME due to a larger volume of the sorptive phase. nih.govsigmaaldrich.com The method utilizes a small, glass-encapsulated magnetic stir bar coated with a polymer, most commonly polydimethylsiloxane (PDMS). nih.govsigmaaldrich.comtue.nl The stir bar is placed into a liquid sample and stirred for a defined period, during which analytes partition from the sample matrix into the PDMS coating. nih.govnih.gov Following extraction, the stir bar is removed, dried, and placed in a thermal desorption unit connected to the GC-MS system for analysis. tue.nlnih.gov SBSE is particularly effective for trace analysis in aqueous matrices. nih.govsigmaaldrich.com

Table 3: Comparison of HS-SPME and SBSE for γ-Octanolactone Analysis

FeatureHeadspace-Solid Phase Microextraction (HS-SPME)Stir Bar Sorptive Extraction (SBSE)
Principle Analyte partitions from sample headspace onto a coated fiber.Analyte partitions from a liquid sample into a coated stir bar.
Phase Volume Low (typically < 1 µL)High (24 µL to 126 µL) csic.es
Sensitivity Good for volatile and semi-volatile compounds.Very high, often 50-250 times more sensitive than SPME. csic.es
Sample Type Solid, liquid, and gaseous samples.Primarily aqueous/liquid samples.
Automation Easily automated. mdpi.comAutomation is common with thermal desorption units.
Key Advantage Simplicity, speed, solvent-free. unirioja.esHigh sensitivity and enrichment factor. sigmaaldrich.com

Role of S Gamma Octanolactone in Biological Interactions and Ecological Contexts

(S)-gamma-Octanolactone, a naturally occurring chiral lactone, participates in a variety of biological and ecological interactions. As a volatile organic compound (VOC) produced by plants, fungi, and animals, it functions as a signaling molecule in complex communication networks. nih.gov Its roles range from modulating bacterial group behavior to acting as a chemical cue for insects, thereby influencing community structures and ecosystem dynamics.

Contribution to Flavor and Aroma Science: Academic Perspectives

Enantiomeric Contributions to Aroma Profiles

The chirality of aroma compounds can have a profound impact on their sensory perception. In the case of gamma-octalactone (B87194), the (S)- and (R)-enantiomers are perceived differently by the human olfactory system, highlighting the importance of stereochemistry in flavor science.

Odor Detection Thresholds and Sensory Perception of (S)- and (R)-Enantiomers

Research has demonstrated that the two enantiomers of gamma-octalactone possess distinct odor detection thresholds and sensory descriptors. A study conducted on Australian red wine determined the aroma detection threshold for (S)-gamma-octalactone to be 135 µg/L, while the (R)-enantiomer had a higher threshold of 238 µg/L nih.govresearchgate.net. This indicates that the (S)-enantiomer is a more potent odorant in this particular matrix.

The sensory perception of each enantiomer also differs significantly. The (S)-enantiomer is often described as having a fatty, coconut-like aroma thegoodscentscompany.com. In contrast, the (R)-enantiomer is characterized by spicy-green and coconut notes, with almond undertones. These differences in both potency and character underscore the stereoselective nature of olfactory receptors. The interaction of these chiral molecules with specific protein receptors in the nasal cavity leads to distinct neural signals, resulting in varied aroma perception researchgate.net.

Table 1: Odor Detection Thresholds of (S)- and (R)-gamma-Octanolactone in Australian Red Wine

Enantiomer Odor Detection Threshold (µg/L)
(S)-gamma-Octanolactone 135
(R)-gamma-Octanolactone 238

Structure-Odor Relationship Studies Specific to this compound

The relationship between a molecule's structure and its perceived odor is a fundamental area of study in flavor science. For chiral compounds like gamma-octalactone, the three-dimensional arrangement of atoms is critical in determining its interaction with olfactory receptors.

Influence of Processing and Maturation on this compound Content

The concentration of (S)-gamma-octalactone in food and beverage products is not static and can be significantly influenced by various processing and maturation techniques. These changes can, in turn, alter the final sensory profile of the product.

Effects of Fermentation and Aging in Beverages (e.g., Wine, Tea)

In winemaking, the fermentation and aging processes are critical for the development of the final aroma profile. Studies on the enantiomeric distribution of gamma-octalactone in Australian red and botrytized white wines have shown that the (R)-enantiomer is often more prevalent than the (S)-enantiomer nih.govresearchgate.net. This suggests that the yeast and bacteria involved in fermentation, as well as the chemical reactions occurring during aging, can influence the final enantiomeric ratio. The formation of lactones in wine can occur through the microbial transformation of precursors, such as hydroxy fatty acids, which are present in the grapes or formed during fermentation google.com.

Impact of Thermal Treatments on Lactone Profiles

Thermal treatments are commonly employed in the food and beverage industry for preservation and to induce desirable sensory changes. The stability of gamma-octalactone during such processes is a key factor in maintaining the desired flavor profile.

While extensive research specifically on the impact of thermal treatments on (S)-gamma-octalactone is limited, studies on the general effects of heat on lactones provide some insights. For instance, pasteurization, a common heat treatment for beverages, can affect the concentration of various volatile compounds. The stability of gamma-octalactone is generally considered to be good, though prolonged or harsh heating can potentially lead to degradation or changes in the enantiomeric ratio mdpi.comekb.egresearchgate.net. The firing process in green tea manufacturing, which involves heating, can cause a decrease in some volatile compounds jircas.go.jp. Conversely, certain heating processes can also lead to the formation of lactones from precursors present in the food matrix. The specific impact of thermal treatment on (S)-gamma-octalactone would depend on the temperature, duration, and the composition of the matrix in which it is present.

Reconstitution and Optimization of Aroma Profiles in Food Systems

The precise role of this compound in perfecting the aroma of various food products is a focal point of flavor chemistry. Through reconstitution studies, scientists can identify the key aromatic compounds in a food and then recombine them to replicate the original scent. This process is crucial for understanding the contribution of individual molecules like this compound and for optimizing the final flavor profile of a product.

A study on the aroma of different peach cultivars identified γ-octalactone as one of the key lactone volatile compounds. Its concentration, along with other lactones, was found to vary among cultivars, influencing their unique aromatic characteristics. The presence of γ-octalactone contributes to the fruity, sweet, and dairy notes perceived in ripe peaches.

In the context of processed foods, this compound is instrumental in restoring or enhancing desirable aroma notes that may be lost during processing. For instance, in the production of fruit juices and spirits, thermal processing can lead to the degradation of volatile aroma compounds. The addition of this compound can help to reconstitute the original fresh and fruity aroma.

The application of this compound extends beyond fruit products. Its creamy and coconut-like notes can be used to enhance the flavor profiles of a wide range of products, from dairy and baked goods to savory items. For example, in the development of meat flavors, this compound can add a soft coconut note that enhances the perception of grilled fat, particularly in beef and fried chicken flavors.

Below are tables detailing research findings on the concentration and sensory impact of this compound in various food systems.

Table 1: Concentration of this compound in Various Food Products

Food ProductConcentration Range (µg/kg)Reference
Peach CultivarsVaries significantly among cultivars[Academic Research on Peach Aromas]
Peach Spirit (Distilled)Specific quantitative data available in referenced study[Study on Peach Spirits]
Peach Spirit (Pervaporation)Specific quantitative data available in referenced study[Study on Peach Spirits]

Table 2: Suggested Usage Levels of this compound for Flavor Optimization

Flavor TypeSuggested Starting Level (ppm in flavor)NotesReference
Bacon50Adds a soft coconut note to enhance meat flavors.[Flavor Application Guide]
Roast Beef100Enhances the effect of grilled fat.[Flavor Application Guide]
Fried Chicken100Enhances fried notes.[Flavor Application Guide]
Grill300+A key component for grilled profiles.[Flavor Application Guide]
Ham20Provides a finishing touch.[Flavor Application Guide]
Lamb100Complements the pronounced fat character.[Flavor Application Guide]
Cooked Vegetables5-15Benefits mushrooms, onions, and potatoes.[Flavor Application Guide]
Seafood/Shrimp50Enhances overall seafood flavor.[Flavor Application Guide]
Blueberry20Softens the overall profile.[Flavor Application Guide]
Cranberry20Effective in softening tart notes.[Flavor Application Guide]
Raspberry100Works well in combination with delta-octalactone.[Flavor Application Guide]
Strawberry100Junior partner to gamma-decalactone.[Flavor Application Guide]
Coconut5000Can be the main lactone in coconut flavors.[Flavor Application Guide]
Guava50Softens the impact of gamma-decalactone.[Flavor Application Guide]
Jackfruit100Balances the aggressive profile.[Flavor Application Guide]
Mango1000Provides a counterpoint to harsh skin notes.[Flavor Application Guide]
Papaya10-50Varies depending on desired effect.[Flavor Application Guide]
Passionfruit100Adds creamy softness.[Flavor Application Guide]
Pineapple100Applicable to all styles of pineapple flavors.[Flavor Application Guide]
Apricot50-200Partners well with gamma-decalactone.[Flavor Application Guide]

Table 3: Sensory Panel Findings on the Impact of this compound

Food SystemAdded ConcentrationSensory ImpactReference
French FriesNot specified (result of using coconut fat)Introduction of a distinct "coconut" note.[Research on French Fry Aroma]
Peach SpiritAs per reconstitution studyConfirmed as a key contributor to the overall aroma through omission tests.[Study on Peach Spirits]

The reconstitution and optimization of aroma profiles is a complex process that relies on a deep understanding of the chemical and sensory properties of individual aroma compounds. This compound, with its versatile and pleasant aroma, is a valuable tool for flavor chemists seeking to create authentic and appealing food and beverage products. Further research into its synergistic effects with other aroma compounds and its behavior in a wider range of food matrices will continue to expand its application in the field of flavor and aroma science.

Advanced Research Topics and Future Directions

Computational Chemistry and Modeling of (S)-gamma-Octanolactone

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like (S)-γ-Octanolactone at an atomic level. These in-silico approaches offer insights that can guide experimental work, from synthesis to application.

Quantum chemical calculations are instrumental in exploring the complex reaction pathways involved in both the formation and breakdown of γ-lactones. nih.govresearchgate.net These methods can map potential energy surfaces, identify transition states, and calculate reaction kinetics, providing a detailed understanding of reaction mechanisms. nih.govresearchgate.netsemanticscholar.org For instance, theoretical investigations into the decomposition of γ-valerolactone have revealed that the primary pathway involves isomerization to 4-pentenoic acid, followed by C-C bond fission. semanticscholar.org Similar computational studies on (S)-γ-Octanolactone could elucidate its thermal decomposition pathways or the mechanisms of its synthesis, such as the tandem chain extension-aldol reaction followed by oxidative cleavage. nih.gov Automated reaction path search methods combined with kinetic analyses can systematically explore potential synthesis routes, potentially identifying novel and more efficient chemical transformations. nih.gov This computational foresight can accelerate the development of new synthetic methodologies by predicting reaction outcomes before undertaking extensive experimental work. researchgate.net

The behavior of (S)-γ-Octanolactone in mixtures is critical for its application in flavors, fragrances, and as a potential green solvent. Predicting these thermodynamic properties is a significant challenge that can be addressed with advanced modeling techniques. acs.orgnih.govnih.gov The Statistical Associating Fluid Theory (SAFT-γ Mie) group-contribution method has emerged as a robust predictive model for the phase behavior of lactones in various mixtures, including those with hydrocarbons, alcohols, ketones, and water. acs.orgnih.govnih.gov This approach models molecules based on their constituent chemical groups, allowing for the prediction of a wide range of thermodynamic properties such as vapor-liquid equilibria (VLE), liquid-liquid equilibria (LLE), and solid-liquid equilibria (SLE). nih.gov By defining a new cyclic ester group (cCOO), researchers have successfully extended the SAFT-γ Mie model to the lactone family, achieving quantitative agreement with experimental data. acs.orgnih.gov This predictive power is crucial for designing and optimizing industrial processes, supporting the development of new formulations and manufacturing techniques involving (S)-γ-Octanolactone. acs.orgnih.govnih.gov

Below is a table summarizing the types of thermodynamic data that can be predicted for lactone mixtures using the SAFT-γ Mie approach.

Predicted Property Description Relevance
Vapor-Liquid Equilibria (VLE)Describes the distribution of a chemical species between the vapor and liquid phases.Essential for distillation and separation process design.
Liquid-Liquid Equilibria (LLE)Determines the mutual solubility of two or more liquid components.Important for extraction processes and formulation stability.
Solid-Liquid Equilibria (SLE)Defines the solubility of a solid in a liquid solvent.Crucial for crystallization, purification, and product formulation.
Single-Phase DensityThe mass per unit volume of the mixture in a single phase.Fundamental data for process engineering and equipment design.
Excess EnthalpyThe heat absorbed or released upon mixing components.Indicates the strength of intermolecular interactions in the mixture.
Azeotrope CompositionThe composition of a liquid mixture that does not change upon boiling.Critical for designing separation processes to overcome azeotropes.

Development of Novel Biocatalysts for Sustainable Enantioselective Production

The demand for enantiomerically pure compounds has driven the development of biocatalytic methods for the synthesis of chiral molecules like (S)-γ-Octanolactone. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes such as Baeyer-Villiger monooxygenases (BVMOs), alcohol dehydrogenases (ADHs), and engineered carbonyl reductases are key tools in this field. nih.govrsc.org

Structure-guided directed evolution has been used to create variants of carbonyl reductases with improved activity and stereoselectivity for producing chiral γ- and δ-lactones with up to 99% enantiomeric excess (ee). rsc.org Another promising strategy is the merging of photocatalysis with biocatalysis in one-pot cascades. For example, a photochemoenzymatic synthesis of chiral γ-lactones has been developed where a photocatalyst triggers C-C bond formation, and an alcohol dehydrogenase subsequently performs an asymmetric reduction to yield the final product with over 99% ee. rug.nl Furthermore, whole-cell biotransformations using microorganisms like bacteria from the genus Rhodococcus are being explored for the stereoselective synthesis of lactones, offering an efficient and highly selective process. frontiersin.org These advanced biocatalytic systems pave the way for the cost-effective and sustainable production of high-value chiral lactones. nih.govrsc.org

The table below highlights different biocatalytic strategies for producing chiral lactones.

Biocatalytic Strategy Enzyme/Organism Type Key Features Reported Enantiomeric Excess (ee)
Asymmetric SynthesisEngineered Carbonyl ReductaseStructure-guided evolution for improved activity and stereoselectivity.Up to 99% rsc.org
One-Pot CascadesOld Yellow Enzymes (OYEs)Combines isomerization and reduction activities in a single pot.Up to 84% unipd.it
Photochemoenzymatic SynthesisDecatungstate Photocatalyst & Alcohol DehydrogenaseMerges light-driven C-C bond formation with enzymatic reduction.>99% rug.nl
Whole-Cell BiotransformationRhodococcus speciesUtilizes the metabolic pathways of the entire microorganism.97-99% frontiersin.org
Enzymatic Kinetic ResolutionLipasesStereoselective transesterification to separate enantiomers.>99% (for one enantiomer) mdpi.com

Integrated Omics Approaches for Understanding Biosynthetic Regulation

Understanding the natural biosynthesis of (S)-γ-Octanolactone in organisms like yeast or plants requires a holistic approach. Integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a powerful toolkit for elucidating the complex regulatory networks that govern the production of secondary metabolites. omu.edu.trnih.govnih.gov By combining these high-throughput techniques, researchers can identify biosynthetic gene clusters (BGCs), discover novel enzymes, and unravel the intricate mechanisms controlling gene expression. omu.edu.trnih.gov

Transcriptomics, often combined with metabolomics, is particularly effective for linking genes to metabolites by correlating gene expression levels with the abundance of specific compounds across different conditions or developmental stages. mdpi.comnih.govfrontiersin.org For example, integrated analyses have been used to identify key genes and regulatory networks involved in the biosynthesis of flavor compounds in fruits and flavonoids in flowers. mdpi.commdpi.comresearchgate.net This multi-omics approach can uncover transcription factors that regulate entire biosynthetic pathways. mdpi.com Applying these strategies to (S)-γ-Octanolactone-producing organisms could identify the key enzymes and regulatory genes involved, paving the way for metabolic engineering to enhance production yields. researchgate.netresearchgate.net

Real-time Monitoring and In-situ Analysis of this compound in Complex Systems

The efficient production of (S)-γ-Octanolactone, particularly through fermentation, relies on precise process control, which necessitates real-time monitoring of key chemical species. keit.co.uk Process Analytical Technology (PAT) provides the tools for in-situ analysis, allowing for immediate feedback and process optimization. keit.co.ukjetir.org

Several advanced analytical techniques are suitable for this purpose. In-situ Fourier-transform infrared (FTIR) spectroscopy can monitor the concentration of multiple components simultaneously within a fermentation vessel. keit.co.uk For more detailed molecular information, Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive method for in-situ monitoring. nih.gov Advanced NMR techniques can separate heavily overlapped signals in complex mixtures like fermentation broths, enabling the accurate quantification of substrates and products. nih.gov Another powerful tool is on-line mass spectrometry (MS), which allows for the direct, high-resolution measurement of numerous metabolites in the liquid broth every few minutes. nih.gov These methods, along with techniques like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) for volatile aroma compounds, provide the rich data needed to understand process dynamics, detect contaminations early, and implement closed-loop control to improve the efficiency and reproducibility of (S)-γ-Octanolactone production. keit.co.ukmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-gamma-Octanolactone, and how can their efficiency be optimized experimentally?

  • Methodology :

  • Lactonization of hydroxy acids : React 4-hydroxyoctanoic acid under acidic (e.g., H₂SO₄) or enzymatic conditions. Monitor reaction progress via TLC or GC-MS .
  • Enantioselective synthesis : Use lipase-catalyzed kinetic resolution of racemic precursors. Optimize parameters (temperature, solvent polarity) to enhance enantiomeric excess (ee) .
  • Validation : Confirm purity via chiral HPLC (e.g., Chiralpak® columns) and optical rotation measurements. Compare results with literature values .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Analytical Workflow :

NMR : Assign peaks for lactone carbonyl (~δ 170-175 ppm in 13C^{13}\text{C} NMR) and stereospecific proton environments (1H^{1}\text{H} NMR). Compare with reference data .

IR Spectroscopy : Identify lactone C=O stretch (~1740 cm⁻¹) and ester C-O vibrations .

Chiral HPLC : Quantify ee using a chiral stationary phase (e.g., amylose derivatives) and validate with optical rotation .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess measurements between chiral HPLC and polarimetry for this compound?

  • Data Contradiction Analysis :

  • Calibration Checks : Ensure HPLC standards match the compound’s stereochemistry. Validate polarimeter calibration with known enantiomers .
  • Sample Purity : Remove impurities (e.g., residual solvents) via recrystallization or column chromatography, as contaminants can skew optical rotation .
  • Statistical Comparison : Apply paired t-tests to repeated measurements and report confidence intervals .
    • Example Table :
MethodMean ee (%)Standard DeviationnReference
Chiral HPLC98.2±0.55
Polarimetry95.7±1.25

Q. What experimental design considerations are critical for studying the biological activity of this compound in chiral-dependent systems?

  • Methodological Framework :

Control Groups : Include both (R)-enantiomer and racemic mixtures to isolate stereospecific effects .

Dose-Response Curves : Test concentrations across 3–5 orders of magnitude to identify EC₅₀/IC₅₀ values.

Assay Validation : Replicate experiments in independent labs to confirm reproducibility. Document cell lines/pH/temperature conditions rigorously .

Q. How can researchers address discrepancies in reported thermodynamic stability data for this compound?

  • Approach :

  • Meta-Analysis : Compile DSC (Differential Scanning Calorimetry) data from peer-reviewed studies. Normalize for heating rates and sample purity .
  • Computational Validation : Use DFT calculations (e.g., Gaussian software) to model enthalpy of formation and compare with experimental ΔH values .
    • Key Consideration : Purity >99% (via GC-MS) is essential to avoid confounding phase transitions .

Methodological Best Practices

  • Literature Review : Prioritize journals with rigorous peer review (e.g., Journal of Organic Chemistry) over non-academic sources. Cross-reference synthetic protocols and spectral data .
  • Data Transparency : Archive raw NMR/HPLC files in repositories like Zenodo for independent verification .
  • Ethical Reporting : Disclose conflicts (e.g., enzyme supplier partnerships) in the "Acknowledgments" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.